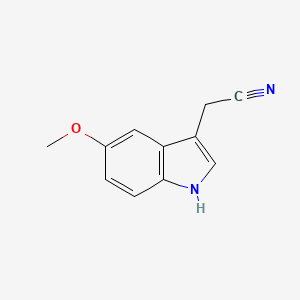
5-Methoxyindole-3-acetonitrile
Übersicht
Beschreibung
5-Methoxyindole-3-acetonitrile: is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs. This compound is characterized by a methoxy group at the 5-position and a nitrile group at the 3-position of the indole ring. Indole derivatives, including this compound, are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Wirkmechanismus
Target of Action
5-Methoxyindole-3-acetonitrile (5-MI3A) is a versatile reactant used in the preparation of indole-N-acetic acid derivatives as aldose reductase inhibitors for diabetic complications treatment . It is also used in the synthesis of carboline analogs as potent MAPKAP-K2 inhibitors . The primary targets of 5-MI3A are therefore aldose reductase and MAPKAP-K2.
Biochemical Pathways
5-MI3A is a metabolite produced by human cancer cells . It is involved in the tryptophan metabolic pathway . The majority of L-tryptophan flows to the indole pathway . The synthesis of 5-MI3A involves the addition of magnesium to 5-methoxyindole, followed by reaction with cyanide and nitrile .
Pharmacokinetics
It has a molecular weight of 186.21 g/mol . Its density is 1.2±0.1 g/cm^3, and it has a boiling point of 408.3±30.0 °C at 760 mmHg . The compound has a vapor pressure of 0.0±1.0 mmHg at 25°C . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
It has been suggested that 5-mi3a may have some influence on both the serotonin and dopamine pathways since changes in cell viability were observed when it was added together with the amino acids .
Action Environment
The action of 5-MI3A can be influenced by environmental factors. For example, the day/night and seasonal rhythmicity in the synthesis of 5-methoxyindoles is thought to be regulated by environmental factors, especially photoperiod and temperature . Endogenous factors are also implicated in the generation of N-acetyltransferase and hydroxyindole-O-methyltransferase activity rhythms .
Biochemische Analyse
Biochemical Properties
5-Methoxyindole-3-acetonitrile plays a crucial role in biochemical reactions, particularly in the synthesis of indole-N-acetic acid derivatives, which are known for their aldose reductase inhibitory activity. This compound interacts with several enzymes and proteins, including butyrylcholinesterase and MAPKAP-K2, acting as an inhibitor . These interactions are essential for its role in treating diabetic complications and other conditions.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the synthesis of melatonin and other 5-methoxyindoles, which play a role in regulating the reproductive system and other physiological processes . The compound’s impact on cell function includes modulation of enzyme activities and alteration of metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It acts as an inhibitor of enzymes such as butyrylcholinesterase and MAPKAP-K2, leading to changes in gene expression and enzyme activity . These interactions are crucial for its therapeutic effects, particularly in the treatment of diabetic complications and other diseases.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by environmental factors such as light and temperature . Long-term studies have shown that it can have lasting effects on cellular function, including alterations in enzyme activities and metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to inhibit enzyme activities and modulate metabolic pathways without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the synthesis of indole-N-acetic acid derivatives and other 5-methoxyindoles . These pathways involve interactions with enzymes such as butyrylcholinesterase and MAPKAP-K2, which are crucial for its biochemical activities. The compound’s effects on metabolic flux and metabolite levels are significant for its therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation, affecting its overall activity and function. The compound’s transport mechanisms are essential for its therapeutic effects and biochemical activities.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its effects on enzyme activities and metabolic pathways . Targeting signals and post-translational modifications direct the compound to specific organelles, influencing its activity and function. Understanding its subcellular localization is crucial for elucidating its molecular mechanisms and therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxyindole-3-acetonitrile can be achieved through several methodsThis process typically involves chlorination with triphenylphosphine-carbontetrachloride in acetonitrile, followed by catalytic reduction .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Methoxyindole-3-acetonitrile undergoes various chemical reactions, including reduction, substitution, and acetylation. For example, it can be reduced to 5-methoxytryptamine using sodium and ethanol, followed by acetylation to form melatonin .
Common Reagents and Conditions:
Reduction: Sodium and ethanol are commonly used for the reduction of this compound.
Substitution: Chlorination with triphenylphosphine-carbontetrachloride in acetonitrile.
Acetylation: Glacial acetic acid and acetic anhydride at elevated temperatures.
Major Products:
Melatonin: Formed through reduction and subsequent acetylation.
5-Methoxytryptamine: An intermediate in the synthesis of melatonin.
Wissenschaftliche Forschungsanwendungen
5-Methoxyindole-3-acetonitrile has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as a precursor in the synthesis of melatonin, a hormone that regulates sleep-wake cycles. Additionally, indole derivatives, including this compound, are studied for their potential anticancer, antimicrobial, and anti-inflammatory properties .
Vergleich Mit ähnlichen Verbindungen
- Indole-3-acetonitrile
- 4-Methoxyindole-3-acetonitrile
- Indole-3-acetic acid
Comparison: 5-Methoxyindole-3-acetonitrile is unique due to the presence of a methoxy group at the 5-position, which can influence its chemical reactivity and biological activity. Compared to indole-3-acetonitrile, the methoxy group enhances its potential as a precursor for synthesizing biologically active compounds like melatonin. The presence of the nitrile group at the 3-position is a common feature among these compounds, contributing to their reactivity and applications in various chemical reactions .
Eigenschaften
IUPAC Name |
2-(5-methoxy-1H-indol-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-14-9-2-3-11-10(6-9)8(4-5-12)7-13-11/h2-3,6-7,13H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQCXEREMRGOCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00393707 | |
| Record name | 5-Methoxyindole-3-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00393707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2436-17-1 | |
| Record name | 5-Methoxyindole-3-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00393707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(5-methoxy-1H-indol-3-yl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 5-methoxyindole-3-acetonitrile in the synthesis of physostigmine and physovenine?
A1: this compound serves as the starting point for an efficient formal total synthesis of physostigmine (1) and physovenine (2). [] The synthesis leverages a Grignard reagent 1,4-addition to this compound as a crucial step. This highlights the significance of this compound as a valuable building block in the multi-step synthesis of these alkaloids.
Q2: Are there any spectroscopic characterizations of intermediates derived from this compound in this synthesis?
A2: Yes, the research utilizes ¹H NMR and molecular modeling to analyze esermethole (12) and furoindolines (13 and 15), key intermediates derived from this compound. [] This analysis helps determine conformational preferences of these molecules in a solution.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


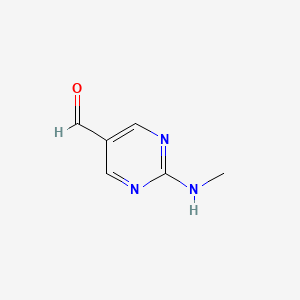
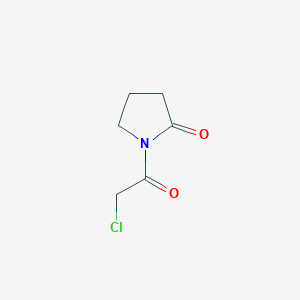
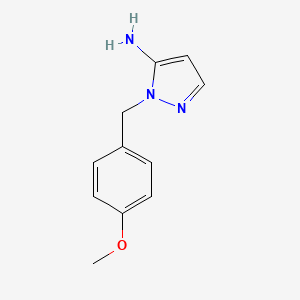
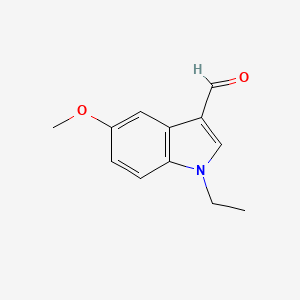
![4-Carboxymethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1351662.png)
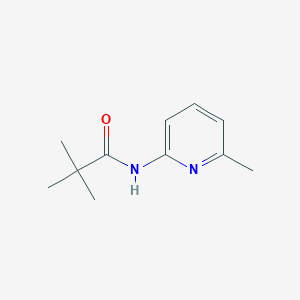
![[4-(1H-tetrazol-1-yl)phenoxy]acetic acid](/img/structure/B1351681.png)
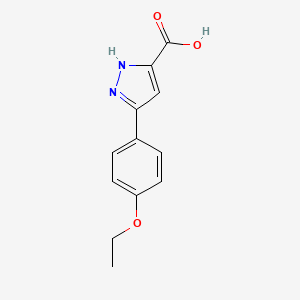
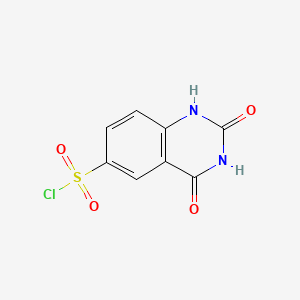

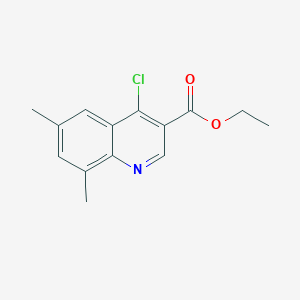
![N,N-dimethyl-N'-[5-(4-methylsulfonylbenzoyl)-1,3-thiazol-2-yl]methanimidamide](/img/structure/B1351701.png)

![5-Chloro-2-[(4-chlorobenzyl)oxy]benzaldehyde](/img/structure/B1351713.png)
